(4-Methyloxazol-5-yl)(phenyl)methanone
Description
(4-Methyloxazol-5-yl)(phenyl)methanone is a benzophenone derivative featuring a 4-methyl-substituted oxazole ring conjugated to a phenyl group via a ketone bridge.
Properties
CAS No. |
162818-61-3 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NO2/c1-8-11(14-7-12-8)10(13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
HGZNPEFPDWSVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related methanone derivatives, focusing on heterocyclic cores, substituents, and pharmacological relevance.
Table 1: Structural and Functional Comparison
| Compound Name | Heterocycle | Substituents | Pharmacological Relevance | Key Reference |
|---|---|---|---|---|
| (4-Methyloxazol-5-yl)(phenyl)methanone | Oxazole | 4-Methyl, phenyl | Unknown (limited data) | N/A |
| (2-Phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone | Thiazole | 3,4,5-Trimethoxyphenyl | CYP3A4 inhibition | |
| 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone | Thiazole | 4-Amino, 4-methoxyanilino, 4-methoxyphenyl | Glycogen synthase kinase-3 beta inhibition | |
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone | Pyrazole | 5-Amino, 4-methoxyphenyl | Unknown (structural analog) | |
| (4-Methoxyphenyl)(phenyl)methanone | None | 4-Methoxyphenyl, phenyl | Simple benzophenone derivative |
Physicochemical Properties
- Lipophilicity: The 4-methyl group on the oxazole ring likely enhances lipophilicity compared to polar substituents (e.g., amino or methoxy groups in and ).
- Electronic Effects : The oxazole’s oxygen atom increases electron-withdrawing character relative to thiazole (sulfur-containing, less electronegative) or pyrazole (nitrogen-rich) rings, affecting binding interactions .
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